molecular formula C19H29N3O2 B2732383 2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2195809-08-4

2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2732383
CAS No.: 2195809-08-4
M. Wt: 331.46
InChI Key: GVJUPFAHZSOQCF-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and is a basic building block for making protein degrader library .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Research has demonstrated the utility of related cyclohexyl and piperidine compounds in facilitating chemical reactions. For instance, the reaction of cyclohexyl isocyanide with various aldehydes and 1,3-dicarbonyl compounds, catalyzed by piperidine, offers a facile and efficient route to synthesize 5-hydroxy-2H-pyrrol-2-one derivatives from readily available materials, showcasing the potential of these compounds in organic synthesis and drug development processes (Fan et al., 2007).

Biological Activities and Pharmacological Applications

Compounds featuring cyclohexyl and piperidine structures are key in discovering new pharmaceutical agents. For example, the synthesis of pyrrolidine derivatives of monoterpenes, including a carvotacetone derivative, has shown promising anti-methicillin-resistant Staphylococcus aureus and anti-cryptococcal properties, highlighting their potential in addressing antibiotic resistance (Masila et al., 2020).

Material Science and Engineering

The development of novel materials also benefits from the application of these compounds. For instance, the synthesis and characterization of co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers have been investigated for their luminescent properties, suggesting applications in the design of new materials with specific optical properties (Li et al., 2015).

Catalysis and Chemical Transformations

These compounds play a crucial role in catalytic processes as well. Research into N-heterocycle-sulfonated Schiff base copper(II) complexes has demonstrated their effectiveness in catalyzing hydrocarbon oxidation, which could have significant implications for industrial chemistry and environmental remediation efforts (Hazra et al., 2019).

Anticancer Research

The exploration of piperazine-2,6-dione derivatives for their anticancer activity has yielded compounds with promising efficacy against various cancer cell lines, underscoring the potential of these chemical frameworks in the development of new anticancer therapies (Kumar et al., 2013).

Properties

IUPAC Name

2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-18-7-2-1-6-17(18)21-10-8-14(9-11-21)13-22-19(24)12-15-4-3-5-16(15)20-22/h12,14,17-18,23H,1-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJUPFAHZSOQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)CN3C(=O)C=C4CCCC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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